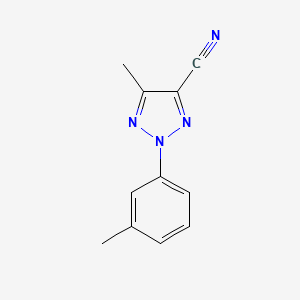![molecular formula C18H38N2O2 B14321669 N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide CAS No. 112111-78-1](/img/structure/B14321669.png)
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide is a compound that belongs to the class of amides. It is characterized by the presence of a dodecanamide backbone with a hydroxyethyl and methylamino substituent on the propyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide typically involves the reaction of dodecanoic acid with N-(2-hydroxyethyl)-N-methyl-1,3-propanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The reaction can be catalyzed by using agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of N-{3-[(2-Oxoethyl)(methyl)amino]propyl}dodecanamide.
Reduction: Formation of N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media to improve cell adhesion and proliferation.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products such as shampoos and conditioners for its emulsifying properties.
Mecanismo De Acción
The mechanism of action of N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide involves its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The hydroxyethyl and methylamino groups also play a role in hydrogen bonding and electrostatic interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)dodecanamide: Similar structure but lacks the methylamino group.
N-(2-Hydroxyethyl)hexadecanamide: Similar structure with a longer alkyl chain.
N-(2-Hydroxyethyl)octadecanamide: Similar structure with an even longer alkyl chain.
Uniqueness
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide is unique due to the presence of both hydroxyethyl and methylamino groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and interaction with biological membranes, making it a versatile compound for various applications.
Propiedades
Número CAS |
112111-78-1 |
|---|---|
Fórmula molecular |
C18H38N2O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
N-[3-[2-hydroxyethyl(methyl)amino]propyl]dodecanamide |
InChI |
InChI=1S/C18H38N2O2/c1-3-4-5-6-7-8-9-10-11-13-18(22)19-14-12-15-20(2)16-17-21/h21H,3-17H2,1-2H3,(H,19,22) |
Clave InChI |
IIEALNWTDDNLMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCCCN(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






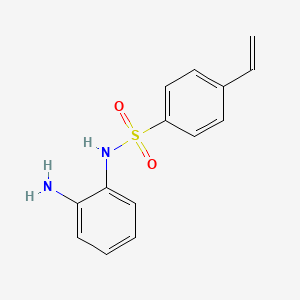

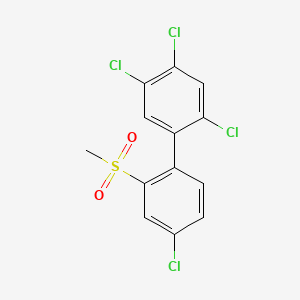
![2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B14321614.png)

![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
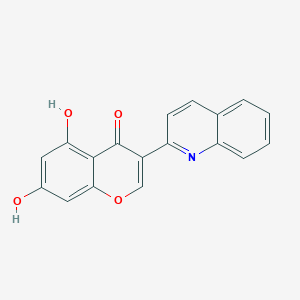
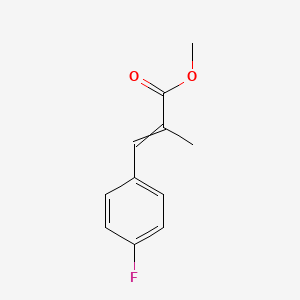
![2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine](/img/structure/B14321650.png)
